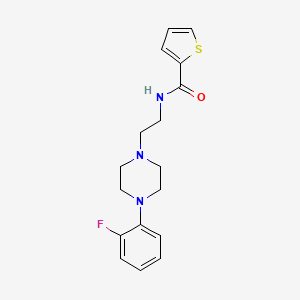

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a thiophene-2-carboxamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Mecanismo De Acción

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is more selective to ENT2 than to ENT1 .

Mode of Action

This compound interacts with its targets, the ENTs, by inhibiting their function . The inhibitory effect of this compound is irreversible and non-competitive . It reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the affinity constant .

Biochemical Pathways

The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function . This can have downstream effects on various biochemical pathways, including those involved in cell proliferation and apoptosis.

Pharmacokinetics

Modifications to the compound’s structure, such as the addition of multi-ring substituents, can improve its pharmacokinetic profile . These modifications can alter bacterial cell penetrability, affecting permeability-based antibiotic resistance, and improve DNA-topoisomerase complex binding mode .

Result of Action

The inhibition of ENTs by this compound can lead to changes in cellular functions such as cell proliferation and apoptosis . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ENT1 and ENT2 . .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Piperazine Intermediate: The synthesis begins with the reaction of 2-fluorophenylamine with ethylene oxide to form 2-(2-fluorophenyl)ethylamine. This intermediate is then reacted with piperazine to form 1-(2-fluorophenyl)piperazine.

Coupling with Thiophene-2-carboxylic Acid: The 1-(2-fluorophenyl)piperazine is then coupled with thiophene-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Oxidation: Oxidized derivatives of the thiophene ring.

Reduction: Reduced derivatives of the carboxamide group.

Substitution: Substituted derivatives at the fluorophenyl group.

Aplicaciones Científicas De Investigación

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its interaction with various biological targets.

Pharmacology: The compound is investigated for its effects on neurotransmitter systems, particularly serotonin and dopamine receptors.

Biology: It is used in studies related to cell signaling and receptor binding.

Industry: The compound can be used as a precursor for the synthesis of other pharmacologically active molecules.

Comparación Con Compuestos Similares

Similar Compounds

1-(2-fluorophenyl)piperazine: A precursor in the synthesis of the target compound, known for its interaction with serotonin receptors.

Thiophene-2-carboxamide: A structural component of the target compound, used in various synthetic applications.

Uniqueness

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide is unique due to its combined structural features of a fluorophenyl group, piperazine ring, and thiophene-2-carboxamide moiety. This unique combination allows it to interact with multiple biological targets, making it a versatile compound in medicinal chemistry and pharmacology research.

Actividad Biológica

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following structural elements:

- Thiophene ring : A five-membered aromatic ring containing sulfur, which is known for its diverse biological activities.

- Piperazine moiety : A six-membered ring containing two nitrogen atoms, often associated with pharmacological activity.

- Fluorinated phenyl group : The presence of a fluorine atom can enhance the lipophilicity and metabolic stability of the compound.

The molecular formula of this compound is C16H20FN3O2S, with a molecular weight of approximately 369.5 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and transporters. Preliminary studies indicate that it may act as an inhibitor of Equilibrative Nucleoside Transporters (ENTs) , which play a crucial role in nucleoside uptake and adenosine signaling pathways . The inhibition of ENTs can lead to altered cellular responses in various pathological conditions, including cancer and neurological disorders.

Targeting Neurotransmitter Systems

Research has shown that compounds containing piperazine rings often exhibit activity at serotonin and dopamine receptors. The specific interactions of this compound with these receptors could provide insights into its potential use in treating psychiatric disorders or neurodegenerative diseases .

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of thiophene derivatives, including this compound. For example, compounds with similar structures have demonstrated significant activity against various cancer cell lines, indicating potential anticancer properties .

| Compound | Cell Line | IC50 (nM) | Activity |

|---|---|---|---|

| This compound | CCRF-CEM (Leukemia) | 10 | Cytotoxic |

| Similar Thiophene Derivative | HeLa (Cervical Cancer) | 50 | Cytotoxic |

Case Studies

- Anticancer Activity : One study explored the efficacy of thiophene derivatives in inhibiting cell proliferation in leukemia models. This compound showed promising results with an IC50 value as low as 10 nM against the CCRF-CEM cell line, suggesting strong cytotoxic effects .

- Neuropharmacological Effects : Another investigation focused on the compound's interaction with serotonin receptors, revealing that it could modulate serotonin signaling pathways, which are critical in mood regulation and anxiety disorders .

Propiedades

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3OS/c18-14-4-1-2-5-15(14)21-11-9-20(10-12-21)8-7-19-17(22)16-6-3-13-23-16/h1-6,13H,7-12H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNUNSCURUVSTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C2=CC=CS2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.